molecular formula C28H28N4O4 B2976148 N-(2,3-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941954-85-4

N-(2,3-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2976148
CAS No.: 941954-85-4
M. Wt: 484.556
InChI Key: LJXHNCKKLBJQNO-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a structurally complex acetamide derivative featuring a quinoline core substituted with a piperazine-furan carbonyl moiety and an acetamide-linked 2,3-dimethylphenyl group. The compound’s design integrates multiple pharmacophoric elements:

  • Piperazine-furan substituent: Introduces conformational flexibility and hydrogen-bonding capacity via the carbonyl group.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-19-6-3-8-22(20(19)2)29-26(33)18-36-23-9-4-7-21-11-12-25(30-27(21)23)31-13-15-32(16-14-31)28(34)24-10-5-17-35-24/h3-12,17H,13-16,18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXHNCKKLBJQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a quinoline moiety, a furan carbonyl group, and a piperazine ring. Its molecular formula is C18H20N4O2C_{18}H_{20}N_{4}O_{2}, and it has a molecular weight of 356.4 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the quinoline and furan moieties suggests potential inhibition of enzymes involved in cancer progression.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : The furan ring is known for its antibacterial effects, particularly against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives containing quinoline have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.0Apoptosis induction
Compound BHeLa3.5Mitochondrial disruption
N-(2,3-dimethylphenyl)-...MCF-7TBDTBD

Antimicrobial Activity

The compound's furan component has been linked to antimicrobial activity against various pathogens. Studies indicate that similar furan derivatives exhibit significant inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus .

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli64
S. aureus32

Case Studies

  • Cytoprotective Effects : A study demonstrated that compounds with similar structures could protect against DNA damage induced by carcinogens like 4-nitroquinoline 1-oxide. The protective effect was attributed to reduced levels of nitrosative stress and enhanced antioxidant defenses .
  • Antibacterial Efficacy : Research on furan derivatives showed promising results in inhibiting bacterial growth, suggesting that modifications in the structure can lead to enhanced antibacterial properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Phenyl Substituent Quinoline/Backbone Substituent Heterocyclic Group Key Interactions/Applications Reference
Target Compound 2,3-dimethyl 4-(Furan-2-carbonyl)piperazin-1-yl Piperazine, Furan Potential kinase inhibition (inferred) -
2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide 2-methoxy 5,7-dibromo None Halogen-mediated crystallinity
2-Chloro-N-(4-fluorophenyl)acetamide 4-fluoro Chloroacetamide backbone None Hydrogen-bonded crystal packing
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-bromo 2-thienyl Thiophene Electronic modulation via thiophene

Key Observations :

Quinoline Modifications: The target compound’s 4-(furan-2-carbonyl)piperazin-1-yl group distinguishes it from halogenated quinoline derivatives (e.g., 5,7-dibromo in ), which prioritize halogen bonding for crystallinity. The piperazine-furan moiety may enhance solubility or serve as a recognition motif for enzyme active sites.

Phenyl Substituents : The 2,3-dimethyl group on the phenyl ring contrasts with electron-withdrawing substituents (e.g., 4-fluoro in ), suggesting tailored lipophilicity for membrane permeability.

Insights :

  • The target compound’s piperazine-furan group aligns with strategies to introduce conformational flexibility, a feature critical for optimizing pharmacokinetics in drug design.
  • Its acetamide linker mirrors intermediates used to synthesize (quinolin-8-yloxy)acetamide derivatives, as seen in .

Hydrogen Bonding and Crystal Packing

highlights that N-(substituted phenyl)acetamides often exhibit intramolecular (C–H···O) and intermolecular (N–H···O) hydrogen bonds, stabilizing crystal structures . While the target compound’s packing is undocumented, its furan carbonyl and piperazine N–H groups likely facilitate similar interactions, influencing solubility and solid-state stability.

Q & A

Synthesis and Purification Strategies

Basic Question: Q. What synthetic methodologies are recommended for synthesizing N-(2,3-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide? Methodological Answer: The synthesis of this compound involves multi-step reactions, including:

  • Quinoline Core Formation : Utilize 8-hydroxyquinoline derivatives as starting materials, with functionalization at the 2-position via coupling reactions.
  • Piperazine Substitution : Introduce the furan-2-carbonyl-piperazine moiety via nucleophilic substitution or amide coupling.
  • Acetamide Linkage : Employ chloroacetamide intermediates (e.g., 2-chloro-N-(substituted phenyl)acetamide analogs, as in ) for etherification with quinolin-8-ol derivatives.
    Purification : Normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) is critical for isolating intermediates, as described for similar quinoline-piperazine hybrids in .

Advanced Question: Q. How can researchers optimize yield and purity during the final purification step? Methodological Answer:

  • Chromatographic Optimization : Use amine-functionalized silica columns (e.g., RediSep Rf Gold Amine) to resolve polar byproducts, as demonstrated in for analogous compounds .
  • Solvent Gradients : Adjust gradients (e.g., 100% hexane → 20% methanol in ethyl acetate) to improve separation efficiency.
  • Crystallization : Post-chromatography crystallization in ethanol or acetonitrile may enhance purity, as seen in for structurally related quinoline-carboxylic acid derivatives .

Structural Characterization and Data Validation

Basic Question: Q. What analytical techniques are essential for confirming the compound’s structure? Methodological Answer:

  • 1H/13C NMR : Assign peaks for the quinoline (δ 7.6–9.1 ppm), piperazine (δ 2.4–3.1 ppm), and furan carbonyl (δ 165–170 ppm) groups, referencing data from and .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion) with ±5 ppm accuracy.
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹).

Advanced Question: Q. How should researchers resolve contradictions in NMR data between synthetic batches? Methodological Answer:

  • Impurity Profiling : Use LC-MS to detect side products (e.g., incomplete piperazine substitution or residual solvents).
  • Variable-Temperature NMR : Assess dynamic effects (e.g., rotational barriers in piperazine rings) that may cause peak splitting, as noted in for acetamide derivatives .
  • 2D-NMR : Employ COSY and NOESY to resolve overlapping signals, particularly in the aromatic regions (quinoline and phenyl groups) .

Biological Activity and Structure-Activity Relationships (SAR)

Basic Question: Q. What structural features of this compound suggest potential pharmacological activity? Methodological Answer:

  • Quinoline Core : Known for intercalation with DNA or enzyme inhibition (e.g., topoisomerases).
  • Piperazine-Furan Carbonyl : Enhances solubility and modulates receptor binding, as seen in piperazine-containing analogs in .
  • Acetamide Linker : Facilitates membrane permeability and target engagement, as observed in for similar quinazolinone derivatives .

Advanced Question: Q. How can researchers design experiments to evaluate its mechanism of action? Methodological Answer:

  • Molecular Docking : Model interactions with targets (e.g., kinases or GPCRs) using the furan carbonyl as a hydrogen bond acceptor.
  • Cellular Assays : Use fluorescence polarization for DNA-binding studies or ELISA for enzyme inhibition.
  • Metabolic Stability : Assess hepatic microsomal stability to guide lead optimization, referencing protocols in for coordination compounds .

Computational and Spectroscopic Modeling

Advanced Question: Q. What computational methods are suitable for predicting this compound’s spectroscopic properties? Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate NMR chemical shifts (error tolerance ±0.3 ppm) .
  • Molecular Dynamics : Predict solvation effects on IR stretches using explicit solvent models (e.g., water or DMSO).
  • In Silico Fragmentation : Match HRMS data with tools like CFM-ID to validate synthetic pathways .

Analytical Method Development

Advanced Question: Q. How can researchers develop a robust HPLC method for quantifying this compound in biological matrices? Methodological Answer:

  • Column Selection : Use C18 columns with 3.5 µm particles for high-resolution separation.
  • Mobile Phase : Optimize acetonitrile/water (0.1% formic acid) gradients to resolve metabolites.
  • Detection : Employ UV-Vis at 254 nm (quinoline absorption) or tandem MS for sensitivity, as applied in for furan-quinoline hybrids .

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